molecular formula C22H22N2O7S B10959320 Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate

Methyl 5-{[(furan-2-ylmethyl){[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino]methyl}furan-2-carboxylate

Cat. No.: B10959320
M. Wt: 458.5 g/mol
InChI Key: DTESUBBLBFYWBX-UHFFFAOYSA-N
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Description

METHYL 5-[((2-FURYLMETHYL){[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}AMINO)METHYL]-2-FUROATE is a complex organic compound that features a combination of furan, pyrrolidinyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-[((2-FURYLMETHYL){[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}AMINO)METHYL]-2-FUROATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-[((2-FURYLMETHYL){[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}AMINO)METHYL]-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The furan and pyrrolidinyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

METHYL 5-[((2-FURYLMETHYL){[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}AMINO)METHYL]-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of METHYL 5-[((2-FURYLMETHYL){[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}AMINO)METHYL]-2-FUROATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The furan and pyrrolidinyl groups can interact with biological macromolecules, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds containing the furan ring, such as furanones and furfurals.

    Pyrrolidinyl derivatives: Compounds with the pyrrolidinyl ring, such as pyrrolidine and proline derivatives.

    Sulfonyl compounds: Molecules with sulfonyl groups, including sulfonamides and sulfonylureas.

Uniqueness

METHYL 5-[((2-FURYLMETHYL){[4-(2-OXO-1-PYRROLIDINYL)PHENYL]SULFONYL}AMINO)METHYL]-2-FUROATE is unique due to its combination of furan, pyrrolidinyl, and sulfonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N2O7S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 5-[[furan-2-ylmethyl-[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]methyl]furan-2-carboxylate

InChI

InChI=1S/C22H22N2O7S/c1-29-22(26)20-11-8-18(31-20)15-23(14-17-4-3-13-30-17)32(27,28)19-9-6-16(7-10-19)24-12-2-5-21(24)25/h3-4,6-11,13H,2,5,12,14-15H2,1H3

InChI Key

DTESUBBLBFYWBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O

Origin of Product

United States

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